molecular formula C8H15AlO3 B3427030 Oxoalumanyl 2-ethylhexanoate CAS No. 56237-74-2

Oxoalumanyl 2-ethylhexanoate

Cat. No.: B3427030
CAS No.: 56237-74-2
M. Wt: 186.18 g/mol
InChI Key: MWWSKDRLCHIBAF-UHFFFAOYSA-M
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Description

Oxoalumanyl 2-ethylhexanoate (IUPAC name: this compound) is an organoaluminum compound with the linear formula (C₈H₁₅AlO₃)ₙ, indicating its polymeric structure . It is commonly referred to by synonyms such as poly(oxoaluminum 2-ethylhexanoate) and cyclic aluminum oxide trioctyrate. The compound is characterized by its aluminum-oxo core coordinated with 2-ethylhexanoate ligands, which confer solubility in organic solvents like isopropyl 2-ethylhexanoate (60% solution) . Key identifiers include PubChem CID 16684068, EC number 260-072-6, and SMILES string CCCCC(CC)C(=O)O[Al]=O .

Industrial applications span catalysts for polymerization, adhesion promotion, and advanced material synthesis. Its aluminum content (8–9% Al) makes it valuable in coatings and electronics manufacturing, particularly in regions like South Korea, where high-purity production aligns with technology-driven and sustainable industrial practices .

Properties

IUPAC Name

oxoalumanyl 2-ethylhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.Al.O/c1-3-5-6-7(4-2)8(9)10;;/h7H,3-6H2,1-2H3,(H,9,10);;/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWSKDRLCHIBAF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)O[Al]=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15AlO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56237-74-2
Details Compound: Aluminum, (2-ethylhexanoato-κO)oxo-, homopolymer
Record name Aluminum, (2-ethylhexanoato-κO)oxo-, homopolymer
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DSSTOX Substance ID

DTXSID701014968
Record name (2-Ethylhexanoato-O)oxoaluminium
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Molecular Weight

186.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Aluminum, (2-ethylhexanoato-.kappa.O)oxo-
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CAS No.

56237-73-1, 56237-74-2
Record name (2-Ethylhexanoato-κO)oxoaluminum
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Record name Aluminum, (2-ethylhexanoato-kappaO)oxo-
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Record name Aluminum, (2-ethylhexanoato-.kappa.O)oxo-
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Record name (2-Ethylhexanoato-O)oxoaluminium
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Record name (2-ethylhexanoato-O)oxoaluminium
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Record name Aluminum, (2-ethylhexanoato-κO)oxo-, homopolymer
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Chemical Reactions Analysis

Oxoalumanyl 2-ethylhexanoate undergoes various types of chemical reactions, including:

Scientific Research Applications

Oxoalumanyl 2-ethylhexanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of oxoalumanyl 2-ethylhexanoate involves its ability to act as a catalyst in various chemical reactions. The compound interacts with molecular targets and pathways by forming complexes with reactants, thereby facilitating the reaction process. For example, in polymerization reactions, it can form complexes with monomers, leading to the formation of polymers .

Comparison with Similar Compounds

Structural and Functional Differences

  • Polymeric vs. Monomeric Forms: this compound’s polymeric structure (vs. monomeric aluminum 2-ethylhexanoate) enhances thermal stability and reduces volatility, making it preferable for high-temperature applications like coatings . In contrast, monomeric aluminum 2-ethylhexanoate (CAS 30745-55-2) is more reactive but poses higher irritancy risks .
  • Metal Center Influence: Zinc: Exhibits higher Lewis acidity, ideal for PVC stabilization but raises toxicity concerns (respiratory and dermal hazards) . Potassium: Water-soluble and highly basic, it serves as a catalyst in polymerization but lacks the organic solubility of aluminum derivatives .

Market and Industrial Relevance

  • This compound dominates in Asia-Pacific markets, driven by South Korea’s focus on high-purity production for electronics .
  • Cerium and zinc variants are niche players, catering to specialized sectors like rare earth ceramics and PVC manufacturing .

Biological Activity

Oxoalumanyl 2-ethylhexanoate, a compound characterized by its aluminum-based structure, has garnered attention for its potential applications in various fields, including materials science and biological systems. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

This compound is represented by the chemical formula C8H15AlO3\text{C}_8\text{H}_{15}\text{AlO}_3. It is classified under metal alkanoates, which are known for their diverse applications due to their unique properties.

Biological Activity Overview

The biological activity of this compound can be assessed through various studies that evaluate its toxicity, reproductive effects, and potential as a precursor in material synthesis.

Toxicity Studies

  • Genotoxicity : Research indicates that long-chain alkyl esters of 2-ethylhexanoic acid (including oxoalumanyl derivatives) do not induce micronuclei in human lymphoblastoid cells at concentrations up to 750 µg/mL without metabolic activation, suggesting a low genotoxic potential .
  • Developmental Toxicity : The hydrolysis products of this compound, primarily 2-ethylhexanoic acid (2-EHA), have been associated with developmental toxicity in animal models. Studies report skeletal malformations in offspring when maternal exposure occurs at doses of 1000 mg/kg body weight per day .
  • Reproductive Effects : The compound's hydrolysis product, 2-EHA, is categorized as toxic to reproduction (Category 2), indicating potential risks for fertility and development .

Case Study 1: Oxidation Reactions

A study focused on the aerobic oxidation of 2-ethylhexanal demonstrated that oxoalumanyl compounds can enhance selectivity towards desired products in chemical reactions. The oxidation process yielded high conversion rates (>95%) with significant selectivity towards carboxylic acids . This highlights the compound's utility in synthetic organic chemistry.

Case Study 2: Human Health Assessment

A comprehensive assessment evaluated the human health implications of long-chain alkyl esters, including oxoalumanyl derivatives. The study concluded that while no direct carcinogenic effects were observed, the hydrolysis products could pose reproductive risks .

Research Findings Summary

Study FocusFindings
GenotoxicityNo micronuclei induction at ≤750 µg/mL without metabolic activation .
Developmental ToxicitySkeletal malformations observed at maternal doses ≥1000 mg/kg bw/day .
Reproductive EffectsHydrolysis product classified as toxic to reproduction (Category 2) .
Oxidation EfficiencyHigh conversion (>95%) and selectivity towards carboxylic acids in oxidation reactions .

Q & A

Q. How should researchers address discrepancies between theoretical predictions and experimental results in studies involving this compound?

  • Methodological Answer :
  • Error Source Identification : Systematically test assumptions (e.g., ideal gas behavior in kinetic models).
  • Sensitivity Analysis : Rank variables (e.g., temperature, pressure) by their impact on model-output divergence.
  • Peer Review : Present raw data and computational scripts for independent validation .

Safety and Compliance

Q. What are the critical safety considerations when handling this compound in high-temperature reactions?

  • Methodological Answer :
  • Thermal Hazard Mitigation : Use explosion-proof reactors and pressure relief valves for reactions >350°F.
  • Personal Protective Equipment (PPE) : Wear flame-resistant lab coats and face shields.
  • Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxoalumanyl 2-ethylhexanoate
Reactant of Route 2
Oxoalumanyl 2-ethylhexanoate

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